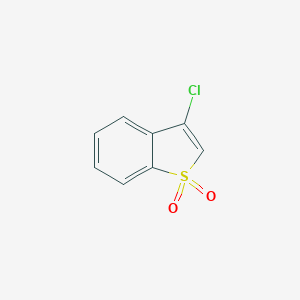
3-Chloro-1-benzothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-benzothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C8H5ClO2S and its molecular weight is 200.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
3-Chloro-1-benzothiophene 1,1-dioxide has been studied for its potential as an antitubercular agent. Research indicates that derivatives of benzothiophene compounds exhibit effective inhibition of Mycobacterium tuberculosis growth. A study demonstrated that certain substituted benzothiophene-1,1-dioxide compounds showed promising anti-tubercular activity under aerobic conditions .
Case Study: Antitubercular Activity
- Objective : To evaluate the efficacy of substituted benzothiophene derivatives against Mycobacterium tuberculosis.
- Findings : Compounds demonstrated significant inhibition with varying degrees of effectiveness based on structural modifications.
- : The study suggests that further development of these compounds could lead to new treatments for tuberculosis, particularly drug-resistant strains.
Agricultural Applications
In agriculture, this compound serves as an intermediate in the synthesis of fungicides. Its derivatives are utilized to enhance crop protection by targeting fungal pathogens effectively. For instance, it has been used in the production of allylbenthiazole, a known fungicide that helps manage crop diseases .
Data Table: Agricultural Use
| Compound | Application | Effectiveness |
|---|---|---|
| Allylbenthiazole | Fungicide | Effective against various fungal pathogens |
| This compound | Intermediate | Essential for synthesizing active fungicides |
Material Science Applications
The compound also finds utility in material science as a building block for functional materials. Its unique structure allows it to be incorporated into polymers and other materials that require specific chemical properties. Research has indicated that thiophene and benzothiophene derivatives can be used as synthons for creating advanced materials with desirable characteristics such as conductivity and stability .
Case Study: Functional Materials
- Objective : To explore the use of benzothiophene derivatives in creating conductive polymers.
- Findings : The incorporation of these compounds resulted in materials with enhanced electrical properties.
- : This application highlights the versatility of this compound in developing new materials for electronic applications.
Propiedades
Número CAS |
21211-29-0 |
|---|---|
Fórmula molecular |
C8H5ClO2S |
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
3-chloro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H5ClO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H |
Clave InChI |
NRISJHCKUBVLHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
Key on ui other cas no. |
21211-29-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















